molecular formula C20H24N2O3S B6573565 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide CAS No. 946294-88-8

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide

Cat. No.: B6573565
CAS No.: 946294-88-8
M. Wt: 372.5 g/mol
InChI Key: DNELVQBHSPDDEW-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide is a synthetic small molecule featuring a tetrahydroquinoline scaffold substituted with an ethanesulfonyl group at position 1 and a 3-phenylpropanamide moiety at position 5. Its molecular formula is C₂₀H₂₄N₂O₃S, with a molecular weight of 372.48 g/mol and a calculated logP of 3.16, indicating moderate lipophilicity .

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-2-26(24,25)22-14-6-9-17-15-18(11-12-19(17)22)21-20(23)13-10-16-7-4-3-5-8-16/h3-5,7-8,11-12,15H,2,6,9-10,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNELVQBHSPDDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Tetrahydroquinoline Derivatives

Substituent Variations on the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is widely utilized in medicinal chemistry. Key structural analogs include:

Compound Name Position 1 Substituent Position 6/7 Substituent Molecular Weight logP Key Application/Study Reference
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide Ethanesulfonyl 3-phenylpropanamide (position 7) 372.48 3.16 Physicochemical characterization
(S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)-N-((R)-6-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)propanamide - Naphthalenylmethyl, amino-propanamide ~500 (estimated) ~4.5* µ-opioid receptor agonist
4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]-diazenyl}benzonitrile (CTDB) Cyanoethyl Diazenyl-benzonitrile ~420 (estimated) ~2.8* Electrochemical adsorption studies

Notes:

  • The positional isomerism (6- vs. 7-substitution) in the tetrahydroquinoline core can significantly alter physicochemical properties and biological interactions. For example, the 7-substituted analog in may exhibit distinct solubility or target binding compared to hypothetical 6-substituted derivatives.
  • Ethanesulfonyl groups enhance electronegativity and may influence metabolic stability compared to alkyl or aryl substituents .

Functional Group Comparisons

  • Sulfonyl vs. This may reduce passive diffusion but improve target specificity. Amino-propanamide substituents in µ-opioid receptor agonists (e.g., ) prioritize hydrogen-bond donor/acceptor interactions, critical for receptor binding, whereas the phenylpropanamide group in the target compound emphasizes hydrophobic interactions .
  • Phenylpropanamide vs. Naphthalenylmethyl :

    • The 3-phenylpropanamide moiety offers a balance of aromaticity and flexibility, whereas bulkier substituents like naphthalenylmethyl (in ) may enhance receptor affinity at the cost of solubility .

Pharmacological and Physicochemical Data Gaps

While the target compound’s physicochemical profile is well-characterized , direct pharmacological data (e.g., binding affinity, metabolic stability) are absent in the provided evidence. By contrast:

  • MOR Agonists (): Exhibit nanomolar-range binding affinities (Ki < 10 nM) due to optimized substituent stereochemistry and aromatic interactions.
  • CTDB () : Demonstrated electrochemical adsorption properties on Au electrodes, highlighting substituent-dependent interfacial behavior.

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